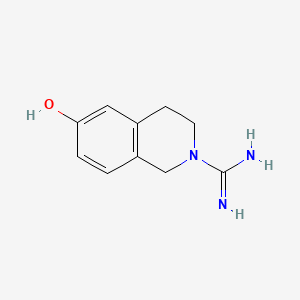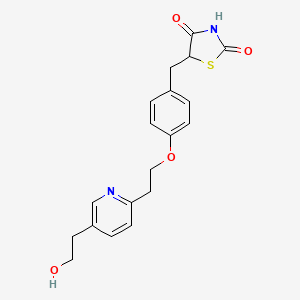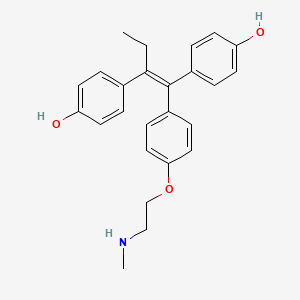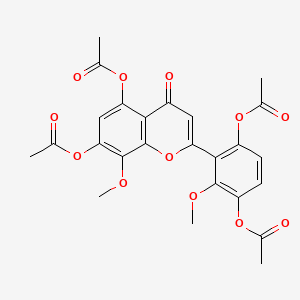
O-Acetylpsilocin fumarate
Overview
Description
4-acetoxy DMT (fumarate) is an analytical reference standard categorized as a tryptamine. 4-acetoxy DMT is a prodrug form of 4-hydroxy DMT, a psychedelic hallucinogen derived from various mushrooms. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
O-Acetyl Psilocin Fumarate, also known as O-Acetylpsilocin fumarate or 4-Acetoxy-dmt fumarate, is a semi-synthetic psychoactive drug . It is believed to be a prodrug of psilocin , which is the primary metabolite of psilocybin . Psilocin is an analog of the neurotransmitter serotonin . Therefore, the primary targets of O-Acetyl Psilocin Fumarate are the serotonin receptors, particularly the 5-HT (serotonin) receptors .
Mode of Action
Upon ingestion, O-Acetyl Psilocin Fumarate is deacetylated to psilocin by deacetylases/acetyltransferases during first pass metabolism and during subsequent passes through the liver . Psilocin then binds to the serotonin receptors, exhibiting low to mid nM affinities for 5-HT receptors .
Biochemical Pathways
The interaction of psilocin with the serotonin receptors affects various biochemical pathways. The most significant of these is the prevention of the up-regulation of brain-derived neurotrophic factor via serotonin 5-HT2A receptor signaling . This pathway is particularly relevant in the context of substance abuse, as it has been suggested that a single administration of O-Acetyl Psilocin Fumarate can prevent and reverse heroin and nicotine addictions .
Pharmacokinetics
O-Acetyl Psilocin Fumarate is a prodrug, meaning it is metabolically converted into the active drug, psilocin, in the body . This conversion happens during first pass metabolism and subsequent passes through the liver . The compound is readily crystallized as the fumarate salt, and is considerably more stable than psilocin itself .
Result of Action
The molecular and cellular effects of O-Acetyl Psilocin Fumarate’s action are primarily due to its conversion to psilocin and the subsequent activation of serotonin receptors. This activation can lead to a range of mind-altering effects comparable to classic psychedelics, particularly psilocybin . These effects can include enhanced colors, geometric patterns, and visual distortions or hallucinations .
Action Environment
The action, efficacy, and stability of O-Acetyl Psilocin Fumarate can be influenced by various environmental factors. For example, the compound’s stability can be affected by the pH of the environment, as the aromatic acetyl moiety on the 4th position of the indole ring system is subject to deacetylation in acidic conditions . Additionally, individual metabolism can influence the rate at which the compound is converted to psilocin .
Biochemical Analysis
Biochemical Properties
O-Acetyl Psilocin Fumarate is believed to interact with various enzymes and proteins in the body. It is theorized to be a prodrug of psilocin, which means it is metabolized into psilocin in the body
Cellular Effects
The effects of O-Acetyl Psilocin Fumarate on cells and cellular processes are complex and multifaceted. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of O-Acetyl Psilocin Fumarate can vary with different dosages in animal models
Metabolic Pathways
O-Acetyl Psilocin Fumarate is involved in metabolic pathways in the body, potentially interacting with various enzymes or cofactors
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLOAPCCJQEEZ-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217230-42-6 | |
| Record name | O-Acetylpsilocin fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-ACETYLPSILOCIN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)




